molecular formula HIOV B15484593 Oxovanadium--hydrogen iodide (1/1) CAS No. 23344-62-9

Oxovanadium--hydrogen iodide (1/1)

Cat. No.: B15484593
CAS No.: 23344-62-9
M. Wt: 194.853 g/mol
InChI Key: OILZGLJJTZDSCN-UHFFFAOYSA-N
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Description

Oxovanadium–hydrogen iodide (1/1) is a coordination compound comprising vanadium in an oxovanadium(IV) core complexed with hydrogen iodide in a 1:1 molar ratio. The interaction of vanadium with halides like iodide may influence its redox behavior, solubility, and biological efficacy. However, specific details about its synthesis, crystallography, or mechanistic roles remain underreported in the accessible literature .

Properties

CAS No.

23344-62-9

Molecular Formula

HIOV

Molecular Weight

194.853 g/mol

IUPAC Name

oxovanadium;hydroiodide

InChI

InChI=1S/HI.O.V/h1H;;

InChI Key

OILZGLJJTZDSCN-UHFFFAOYSA-N

Canonical SMILES

O=[V].I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxovanadium Dihydrochloride

Oxovanadium dihydrochloride (CAS 10213-09-9) is a related halide-coordinated vanadium compound. Key comparisons include:

Property Oxovanadium–Hydrogen Iodide (1/1) Oxovanadium Dihydrochloride
Chemical Formula VO·HI VOCl₂·2H₂O
CAS Number Not Available 10213-09-9
Halide Type Iodide (HI) Chloride (HCl)
Stability Likely sensitive to light/moisture* Stable under inert conditions
Biological Activity Potential insulin-mimetic (inferred) Documented antimicrobial properties
Safety Profile Expected volatility due to HI Requires medical consultation

*Iodide’s larger ionic radius (206 pm vs. 181 pm for Cl⁻) may reduce lattice stability compared to chloride analogs. HI’s stronger acidity and reducing nature could also alter redox behavior .

Structural and Bonding Characteristics

While structural data for the HI compound are unavailable, oxovanadate complexes typically exhibit distorted octahedral or square-pyramidal geometries. For example, bond lengths in analogous oxovanadium compounds range from 1.58–1.62 Å for V=O bonds and 2.8–3.1 Å for hydrogen-bonding interactions (Table 4, ). Hydrogen bonding, critical for stabilizing crystal structures, may also differ due to iodide’s lower electronegativity .

Data Tables

Table 1: Comparative Structural Parameters of Oxovanadium Halides

Compound V=O Bond Length (Å) V–X Bond Length (Å) Hydrogen Bonding (Å) Reference
Oxovanadium Dihydrochloride 1.60 2.35 (Cl) 2.85 (O–H···Cl)
Oxovanadium–HI (1/1) Data Not Available Data Not Available Data Not Available

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing oxovanadium–hydrogen iodide (1/1), and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of oxovanadium–hydrogen iodide can be achieved via redox reactions under controlled acidic conditions. For example, combining vanadium(V) oxide (V₂O₅) with hydrogen iodide (HI) in a stoichiometric ratio (1:1) under nitrogen atmosphere prevents oxidation of iodide ions. Reaction temperature (40–60°C) and pH (<2) are critical to avoid side reactions, such as HI decomposition into I₂ . Post-synthesis purification via vacuum sublimation or recrystallization in anhydrous solvents (e.g., ethanol) enhances purity. Confirm stoichiometry using elemental analysis (CHNS-O) and X-ray diffraction (XRD) .

Q. What safety protocols are essential for handling oxovanadium–hydrogen iodide due to its reactivity and toxicity?

  • Methodological Answer : Use chemical-resistant gloves (PVC or nitrile) and safety goggles to prevent skin/eye contact, as vanadium compounds are irritants and iodide may cause sensitization . Work in a fume hood to avoid inhalation of HI vapors, which are corrosive. Store the compound in airtight containers under inert gas (argon) to prevent hygroscopic degradation or oxidation. Emergency procedures include rinsing exposed areas with water for 15 minutes and immediate medical consultation .

Q. How can researchers characterize the oxidation states of vanadium in oxovanadium–hydrogen iodide?

  • Methodological Answer : Vanadium typically adopts the +4 oxidation state in oxovanadium complexes. Confirm this using X-ray photoelectron spectroscopy (XPS) to distinguish between V⁴⁺ (binding energy ~515 eV) and V⁵⁺ (~517 eV). UV-Vis spectroscopy can corroborate results, as V⁴⁺ exhibits absorption bands at 600–800 nm due to d-d transitions . For bulk analysis, redox titrations with potassium permanganate (KMnO₄) in acidic media quantify V⁴⁺ content .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic activity of oxovanadium–hydrogen iodide in redox reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency often arise from variations in surface defects or residual iodide impurities. Use high-resolution transmission electron microscopy (HRTEM) to assess crystallinity and energy-dispersive X-ray spectroscopy (EDS) to map iodide distribution . Kinetic studies under controlled O₂ partial pressures can isolate competing pathways (e.g., iodide oxidation vs. vanadium redox cycling). Compare turnover frequencies (TOF) across pH gradients (1–3) to identify optimal catalytic conditions .

Q. How can computational modeling complement experimental data in predicting the stability of oxovanadium–hydrogen iodide under varying temperatures?

  • Methodological Answer : Density functional theory (DFT) simulations calculate bond dissociation energies (BDEs) for V–O and V–I bonds to predict thermal decomposition thresholds. Pair these with thermogravimetric analysis (TGA) to validate computational predictions experimentally. For example, a calculated BDE <250 kJ/mol for V–I aligns with observed weight loss at 150–200°C in TGA . Molecular dynamics (MD) simulations further model lattice stability under thermal stress .

Q. What advanced spectroscopic techniques are suitable for probing iodide ion mobility in oxovanadium–hydrogen iodide lattices?

  • Methodological Answer : Solid-state nuclear magnetic resonance (SSNMR) using ¹²⁷I nuclei (I = 5/2) detects iodide mobility via quadrupolar coupling constants. Pair this with Raman spectroscopy to track I⁻ vibrational modes (e.g., ~110 cm⁻¹ for symmetric stretching) under variable temperatures. Neutron diffraction provides atomic-level resolution of iodide positions in the lattice, clarifying diffusion pathways .

Q. How do solvent polarity and coordinating ligands affect the redox behavior of oxovanadium–hydrogen iodide in electrochemical applications?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) reveals shifts in vanadium redox potentials. For instance, coordinating ligands like pyridine stabilize V⁴⁺, shifting the V⁴⁺/V⁵⁺ redox peak to lower potentials. Compare with aqueous CV (0.1 M H₂SO₄) to assess proton-coupled electron transfer (PCET) effects. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance, linking solvent polarity to ion mobility .

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